molecular formula C19H22ClN3S B2523164 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide CAS No. 475243-88-0

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide

Cat. No.: B2523164
CAS No.: 475243-88-0
M. Wt: 359.92
InChI Key: PUGOPVGCZGCQET-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H22ClN3S and its molecular weight is 359.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

A study focused on the synthesis of N-(1-adamantyl)carbothioamide derivatives, including compounds structurally related to 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide. These compounds were evaluated for their antimicrobial activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Some of the derivatives demonstrated potent antibacterial activity. Additionally, the oral hypoglycemic activity of these compounds was determined in diabetic rats, with certain derivatives showing a significant reduction in serum glucose levels, compared to standard treatments (Al-Abdullah et al., 2015).

Anticancer Activity

Another study investigated the metabolic profile of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), a compound with structural similarities, in rats. TM-208 exhibited excellent in vivo and in vitro anticancer activity with low toxicity. The metabolites of TM-208 were analyzed, providing insights into its pharmacokinetics and potential mechanisms of action (Jiang et al., 2007).

Antimicrobial and Antiviral Activities

Research on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which share a core structural motif with this compound, showed that these compounds possess potential antimicrobial activity. The synthesized derivatives were effective against a range of bacterial species, including antibiotic-resistant strains, and also demonstrated antifungal activity (Babu et al., 2015).

Antitubercular Activity

A series of imidazole-based substituted piperazine-thiosemicarbazone hybrids, sharing a similar heterocyclic framework, were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Notably, two compounds exhibited potent antitubercular activities with low toxicity profiles, demonstrating the therapeutic potential of compounds within this chemical class for tuberculosis treatment (Jallapally et al., 2014).

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3S/c1-14-5-3-8-18(15(14)2)21-19(24)23-11-9-22(10-12-23)17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOPVGCZGCQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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